molecular formula C25H32N4O2 B11372978 2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11372978
M. Wt: 420.5 g/mol
InChI Key: FGRRJGCFOGFXQE-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Introduction of Phenoxy Group: The phenoxy group can be attached via etherification reactions, typically involving phenol derivatives and alkyl halides.

    Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or piperidine moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups or aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the phenoxy and piperidine groups.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Alkyl halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting or modulating their functions. The piperidine and phenoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-[2-(morpholin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
  • 2-(2-methylphenoxy)-N-[2-(pyrrolidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Uniqueness

The unique combination of the benzimidazole core with the piperidine and phenoxy groups distinguishes this compound from others. This structure may confer unique biological activities and chemical properties, making it a valuable subject for research.

Properties

Molecular Formula

C25H32N4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H32N4O2/c1-18(2)29-22-12-11-20(26-25(30)17-31-23-10-6-5-9-19(23)3)15-21(22)27-24(29)16-28-13-7-4-8-14-28/h5-6,9-12,15,18H,4,7-8,13-14,16-17H2,1-3H3,(H,26,30)

InChI Key

FGRRJGCFOGFXQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C(C)C

Origin of Product

United States

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